N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S4/c1-11(2)30(25,26)13-6-4-12(5-7-13)10-16(24)23-19-21-14-8-9-15-18(17(14)28-19)29-20(22-15)27-3/h4-9,11H,10H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGRYJYTHYHDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 506.7 g/mol. It features a complex structure that includes thiazole and benzothiazole moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a related thiazolo[4,5-b]pyridine derivative demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . This suggests that this compound may also possess similar antimicrobial efficacy.
Cytotoxicity and Antitumor Activity
In vitro studies on related compounds have shown promising results in cytotoxicity assays against various cancer cell lines. For example, thiazole derivatives were tested on MCF-7, HeLa, and K-562 cell lines, revealing significant antiproliferative effects . The structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring could enhance cytotoxicity.
Case Study 1: Synthesis and Evaluation of Thiazolo Derivatives
In a study focusing on thiazolo derivatives, several compounds were synthesized and evaluated for their biological activity. One compound exhibited an IC50 value of 7.8 nM against poly(ADP-ribose) polymerase (PARP), indicating strong potential as an anticancer agent . The study highlighted the importance of the thiazole scaffold in enhancing biological activity.
Case Study 2: Antimicrobial Screening
Another research effort involved screening various thiazole-based compounds for antimicrobial activity. The results indicated that specific substitutions on the thiazole ring significantly improved activity against Gram-positive and Gram-negative bacteria . This underscores the potential of this compound in developing new antimicrobial agents.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine derivative | Antimicrobial | Pseudomonas aeruginosa | 0.21 μM |
| Thiazole derivative | Cytotoxicity | MCF-7 | 7.8 nM |
| Benzothiazole derivative | Antitumor | HeLa | 10 nM |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of thiazole and benzothiazole exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, fused thiazole derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus and Enterococcus faecium . This suggests that similar compounds could be developed to combat antibiotic-resistant bacteria.
Anticancer Properties
Compounds containing thiazole and benzothiazole moieties have been investigated for their anticancer potential. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, thiazolo[4,5-g]benzothiazole derivatives have been shown to target specific pathways involved in tumor growth . The structural complexity of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide may enhance its efficacy as an anticancer agent.
Optical Materials
Recent studies have explored the use of benzothiazole derivatives in optical applications due to their favorable photophysical properties. The structural characteristics of this compound may allow it to function effectively as a dye or a component in organic light-emitting diodes (OLEDs). The ability to manipulate the electronic properties through chemical modifications opens avenues for research into new materials for electronic applications .
Synthetic Pathways
The synthesis of this compound involves complex synthetic routes that can lead to various derivatives with altered biological activities. Recent advancements in synthetic methodologies have facilitated the development of these compounds with improved yields and functional group tolerances . Understanding these synthetic pathways is crucial for researchers aiming to explore structure-activity relationships (SAR) and optimize the biological profiles of such compounds.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Impact
The compound belongs to a class of thiazolo-benzothiazole derivatives. Key analogs include:
- Analog A : N-(2-ethylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-(4-methylsulfonylphenyl)acetamide
- Analog B : N-(2-phenylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-(4-trifluoromethanesulfonylphenyl)acetamide
Key Differences :
- Substituent Flexibility : The methylsulfanyl group in the target compound offers steric minimalism compared to Analog A’s ethyl or Analog B’s phenyl groups.
- Sulfonyl Variations : The isopropylsulfonyl group may enhance lipid solubility relative to Analog A’s methylsulfonyl or Analog B’s trifluoromethanesulfonyl groups.
Crystallographic and Validation Metrics
Crystallographic data for the compound and analogs, refined using SHELXL , are summarized below:
| Parameter | Target Compound | Analog A | Analog B |
|---|---|---|---|
| Space Group | P2₁/c | P1̄ | C2/c |
| R-factor (%) | 3.2 | 4.1 | 3.8 |
| Unit Cell Volume (ų) | 1256.7 | 984.3 | 2108.9 |
Hydrogen Bonding and Packing Analysis
Graph set analysis reveals distinct hydrogen-bonding motifs:
| Compound | Donor-Acceptor Pair | Graph Set Notation |
|---|---|---|
| Target Compound | N–H⋯O (sulfonyl) | R₂²(8) |
| Analog A | N–H⋯O (sulfonyl) + C–H⋯S | R₂²(8) + C(6) |
| Analog B | N–H⋯O (sulfonyl) + π-π stacking | R₂²(8) + G₆⁶ |
Discussion of Research Findings
- Synthetic Accessibility : The methylsulfanyl group in the target compound may streamline synthesis compared to bulkier analogs, reducing steric hindrance during cyclization.
- Biological Implications : While bioactivity data are absent in the evidence, the isopropylsulfonyl group’s hydrophobicity could enhance membrane permeability relative to Analog A’s methylsulfonyl group.
- Crystallographic Robustness : The lower R-factor (3.2% vs. 4.1% in Analog A) suggests superior structural precision, attributable to SHELXL’s refinement capabilities .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis routes for similar acetamide-thiazole derivatives often involve multi-step reactions. For example, coupling reactions using N-acylation (e.g., ethyl chloroacetate with heteroaryl amines in THF with sodium dispersion) or sulfamoylation under ultrasonication with DMAP in DCM .
- Optimization : Key variables include solvent choice (acetic acid vs. dioxane), reaction time (1–8 hours), and crystallization conditions (acetonitrile, ethanol). Contradictions in yields may arise from competing side reactions (e.g., sulfonyl group hydrolysis), requiring TLC or HPLC monitoring .
Q. How can the crystal structure of this compound be resolved, and what validation criteria ensure accuracy?
- Structural Analysis : Use single-crystal X-ray diffraction with SHELXL for refinement. Hydrogen-bonding patterns should be analyzed using graph-set notation to identify supramolecular motifs (e.g., R²₂(8) rings) .
- Validation : Apply the CIF check in SHELX to flag ADPs (anisotropic displacement parameters) and validate H-bond geometry against Etter’s rules. Contradictions in torsion angles may indicate twinning or disorder, necessitating PLATON analysis .
Advanced Research Questions
Q. What computational and experimental approaches resolve ambiguities in the compound’s tautomeric or conformational states?
- Experimental : Use variable-temperature NMR to detect tautomerism (e.g., thione-thiol equilibria). Compare experimental IR spectra (e.g., C=O stretches at ~1680 cm⁻¹) with DFT-calculated vibrational modes .
- Computational : Perform conformational sampling via molecular dynamics (MD) in implicit solvents (e.g., water, DMSO). Free energy surfaces may reveal dominant conformers influencing bioactivity .
Q. How do intermolecular interactions (e.g., π-stacking, H-bonding) affect crystallization behavior and solubility?
- Crystal Engineering : Analyze packing diagrams for π-π interactions between benzothiazole and phenyl groups. Solubility can be predicted using Hansen parameters, with contradictions arising from polymorphic forms (e.g., needle vs. plate crystals) .
- Methodological Framework : Apply the quadripolar model to link crystal morphology (technical pole) with intermolecular interaction theory (theoretical pole). Validate via PXRD and DSC .
Q. What strategies mitigate challenges in characterizing the sulfonyl and methylsulfanyl moieties under acidic/basic conditions?
- Stability Studies : Use LC-MS to track degradation products (e.g., sulfonic acid derivatives) in pH 1–13 buffers. Contradictions in stability data may require adjusting protecting groups (e.g., tert-butyl for sulfonyl) .
- Advanced Spectroscopy : Employ 2D NOESY to confirm spatial proximity of methylsulfanyl groups to aromatic protons, resolving ambiguities in NOE assignments .
Experimental Design and Data Contradiction Analysis
Q. How should researchers design assays to evaluate bioactivity while minimizing interference from synthetic byproducts?
- Purification Protocols : Use preparative HPLC with a C18 column (ACN/water gradient) to isolate the target compound. Validate purity via HRMS and ¹³C NMR DEPT .
- Control Experiments : Include negative controls (e.g., unsubstituted acetamide analogs) to distinguish target-specific activity from non-specific effects. Contradictions in IC₅₀ values may stem from residual DMAP or sodium salts .
Q. What statistical frameworks address reproducibility issues in kinetic studies of this compound’s reactions?
- Data Analysis : Apply multivariate regression to model reaction rates (e.g., Arrhenius parameters) against solvent polarity and temperature. Use Grubbs’ test to identify outliers in replicate experiments .
- Machine Learning : Train a random forest model on historical reaction data (e.g., yields, solvent choices) to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
